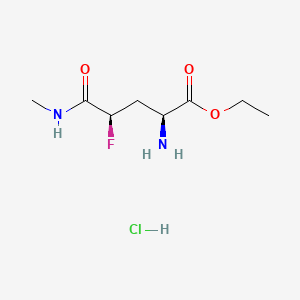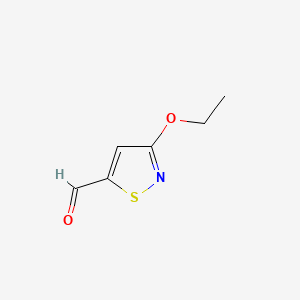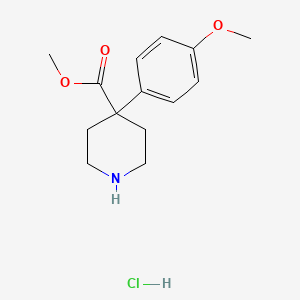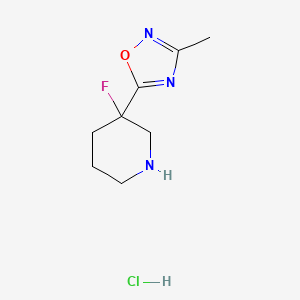
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-1,2,3-Triazol-1-yl)cyclobutan-1-one is a compound that features a cyclobutanone ring substituted with a 1H-1,2,3-triazole moiety. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and selective, often employing copper(I) as a catalyst. The reaction generally involves the cycloaddition of an azide with an alkyne to form the triazole ring .
Cycloaddition Reaction: The starting materials, an azide and an alkyne, are reacted in the presence of a copper(I) catalyst. The reaction is typically carried out in an aqueous medium, which facilitates the formation of the triazole ring.
Cyclobutanone Formation: The cyclobutanone ring can be introduced through various synthetic routes, including the reaction of a suitable cyclobutane precursor with the triazole moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally benign solvents and catalysts is also a focus to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various nucleophiles can replace hydrogen atoms on the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced triazole derivatives .
Applications De Recherche Scientifique
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active site residues, thereby modulating the activity of the target molecule. This compound has been shown to inhibit enzymes like carbonic anhydrase by binding to their active sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-Triazole: The parent compound, known for its stability and wide range of applications.
3-(1H-1,2,3-triazol-1-yl)benzamide: Another triazole derivative with significant biological activity.
4-(1H-1,2,3-triazol-1-yl)benzoic acid: Used in the synthesis of various bioactive molecules.
Uniqueness
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one is unique due to the presence of both a cyclobutanone ring and a triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
3-(triazol-1-yl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-3-5(4-6)9-2-1-7-8-9/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMPKYBHOLZZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)
![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)




![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)


![(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride](/img/structure/B6610718.png)



